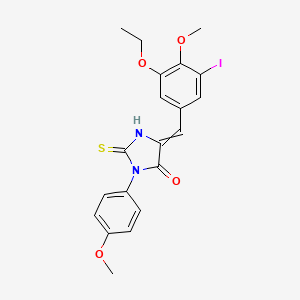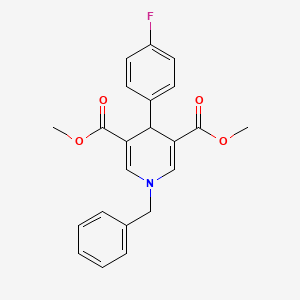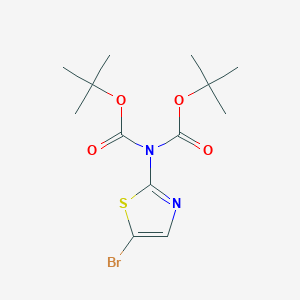![molecular formula C22H34N2O4 B15148612 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide](/img/structure/B15148612.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2,3-dimethylcyclohexyl)butanediamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylcyclohexyl group, and a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2,3-dimethylcyclohexyl)butanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Alkylation: The alcohol is then alkylated with 2-bromoethylamine to form the 3,4-dimethoxyphenethylamine intermediate.
Cyclohexylation: The intermediate is reacted with 2,3-dimethylcyclohexanone under reductive amination conditions to form the desired cyclohexylamine derivative.
Amidation: Finally, the cyclohexylamine derivative is coupled with butanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2,3-dimethylcyclohexyl)butanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2,3-dimethylcyclohexyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2,3-dimethylcyclohexyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2,3-dimethylcyclohexyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2,3-dimethylcyclohexyl)butanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C22H34N2O4 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide |
InChI |
InChI=1S/C22H34N2O4/c1-15-6-5-7-18(16(15)2)24-22(26)11-10-21(25)23-13-12-17-8-9-19(27-3)20(14-17)28-4/h8-9,14-16,18H,5-7,10-13H2,1-4H3,(H,23,25)(H,24,26) |
Clé InChI |
AZQZSSIWTWBXEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)NC(=O)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Solubilité |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]-4-methylbenzoic acid](/img/structure/B15148532.png)
![3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15148539.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15148554.png)
![2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)

![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)



![7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)
![2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)

